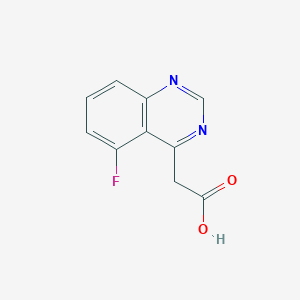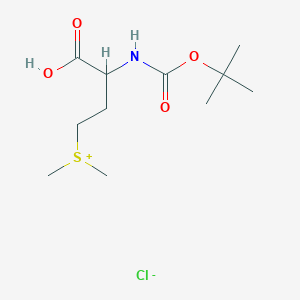
Boc-DL-methionine methylsulfonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Boc-DL-methionine methylsulfonium chloride involves the reaction of DL-methionine with methyl chloride under specific conditions. For instance, one method involves heating a mixture of DL-methionine, water, and methyl chloride at 50°-55°C for 8 hours under a pressure of 12-13 atmospheres . After cooling, the excess methyl chloride is evaporated, and the residue is filtered to obtain the product .
化学反应分析
Boc-DL-methionine methylsulfonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Boc-DL-methionine methylsulfonium chloride has several applications in scientific research:
作用机制
The mechanism of action of Boc-DL-methionine methylsulfonium chloride involves its role as a methionine analogue. It can protect gastric mucosa from ethanol-induced damage by promoting dermal fibroblast migration and growth . This compound also participates in methionine metabolism in some plants, contributing to its therapeutic effects .
相似化合物的比较
Boc-DL-methionine methylsulfonium chloride is unique compared to other methionine derivatives due to its specific structure and properties. Similar compounds include:
DL-Methionine methylsulfonium chloride: A natural derivative of methionine with protective effects on gastric mucosa.
S-Methyl-L-cysteine: Another methionine analogue used in biochemical research.
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride: A compound involved in methionine metabolism.
These compounds share similar biochemical roles but differ in their specific applications and molecular structures.
属性
分子式 |
C11H22ClNO4S |
|---|---|
分子量 |
299.82 g/mol |
IUPAC 名称 |
[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-17(4)5;/h8H,6-7H2,1-5H3,(H-,12,13,14,15);1H |
InChI 键 |
GWWWDRVGFMHDQF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


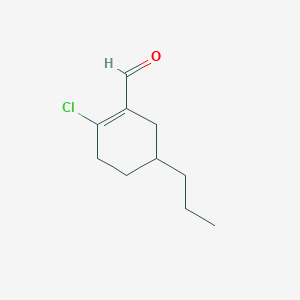

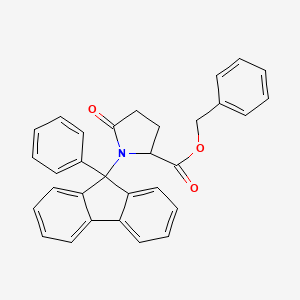
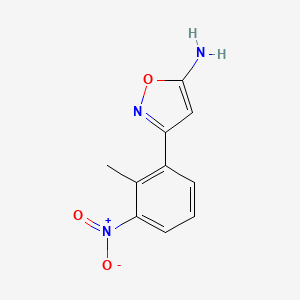
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
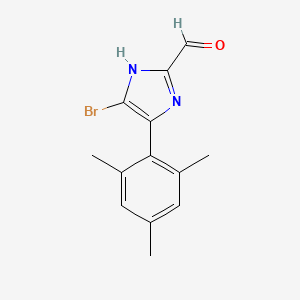
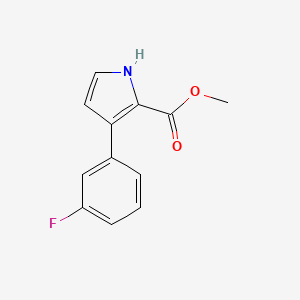
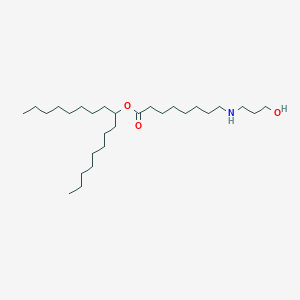
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
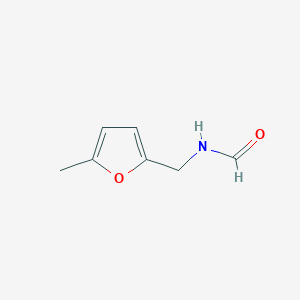
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
